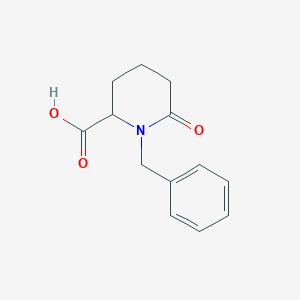

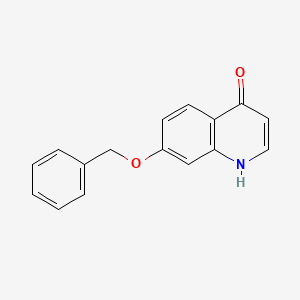

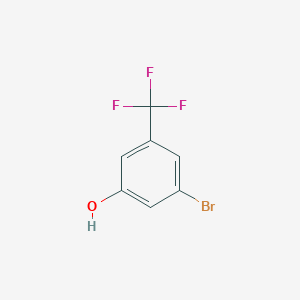

![molecular formula C9H9N3O3S B1287248 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1016764-70-7](/img/structure/B1287248.png)

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine” are not available, similar compounds have been synthesized through various methods. For instance, 3-(6-bromo-2-methyl-3-methylsulfonylphenyl)-4,5-dihydroisoxazole was synthesized through diazotization reaction, electrophilic bromination reaction, oxidation reaction, radical bromination reaction, oxidation reaction, condensation reaction, and 1,3-dipolar cycloaddition reaction .Applications De Recherche Scientifique

Antifungal Applications in Agriculture

This compound has shown promising results as an antifungal agent. Studies have indicated that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant antifungal activities against various plant pathogenic fungi . These findings suggest potential agricultural applications, particularly in the development of new fungicides that could offer safer and more effective protection for crops with reduced environmental toxicity.

Antimalarial Activity in Medicine

In the medical field, derivatives of this compound have been identified as novel orally bioavailable and metabolically stable antimalarial agents . The compounds have been tested for their binding interactions with Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key target in the fight against malaria. The promising antimalarial activity and favorable pharmacokinetic properties make these derivatives potential candidates for further exploration as next-generation antimalarial drugs.

Material Science: Synthesis of New Derivatives

The compound’s derivatives have been synthesized and evaluated for various applications in material science. For instance, new pyrazoline derivatives have been explored for their potential as antidepressant agents, indicating the versatility of the sulfone group in the synthesis of bioactive compounds .

Environmental Science: Development of Green Pesticides

The sulfone derivatives containing the 1,3,4-oxadiazole moiety are being considered for the development of green pesticides. These compounds aim to address the emergence of fungal resistance to existing fungicides and are designed to not persist in the environment or food chains .

Biochemistry: Scaffold-Hopping and Docking Studies

In biochemistry, the compound has been used in scaffold-hopping approaches combined with docking studies. This process aids in the identification of new chemotypes with potential biological activity, such as the aforementioned antimalarial activity .

Pharmacology: Antiplasmodial Activity and Drug Design

Pharmacologically, the compound has been a part of the synthesis and design of drugs with antiplasmodial activity. The derivatives have undergone in vitro screening and ADME-PK studies, showing potent activity and high oral bioavailability, which is crucial for the development of new pharmacological treatments .

Mécanisme D'action

Target of Action

A similar compound,(3R,4S)-1-{6-[3-(METHYLSULFONYL)PHENYL]PYRIMIDIN-4-YL}-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE, targets Dipeptidyl peptidase 4 .

Biochemical Pathways

A similar compound was found to inhibitPLK4 , a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . This suggests that 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine might also affect similar pathways.

Pharmacokinetics

A similar compound was found to havemeager in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability . This compound also displayed sustained exposure and high oral bioavailability in mice .

Result of Action

A similar compound was found to have potent antimalarial activity . This suggests that 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine might also have similar effects.

Propriétés

IUPAC Name |

5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSHEKWLUMFIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592485 |

Source

|

| Record name | 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016764-70-7 |

Source

|

| Record name | 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

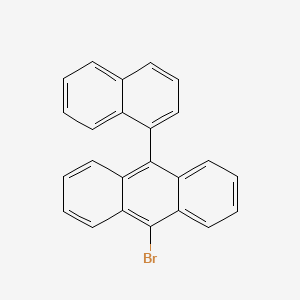

![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)